9-[(4aR,6R)-2,7-dihydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-2-amino-1H-purin-6-one
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Overview
Description
Robenacoxib-d5 is an isotopically labeled form of the nonsteroidal anti-inflammatory drug (NSAID) robenacoxib. The “d5” designation indicates that the compound has been isotopically labeled with deuterium, a stable isotope of hydrogen. Robenacoxib is primarily used in veterinary medicine for the relief of pain and inflammation in cats and dogs. It is a selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme, which plays a significant role in the inflammatory process .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of robenacoxib-d5 involves the incorporation of deuterium atoms into the robenacoxib molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents or solvents during the chemical reactions. The specific reaction conditions, such as temperature, pressure, and catalysts, are optimized to ensure the efficient incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of robenacoxib-d5 typically involves large-scale synthesis using high-performance liquid chromatography (HPLC) for purification. The process includes the use of deuterated solvents and reagents to achieve the desired isotopic labeling. The final product is then subjected to rigorous quality control measures to ensure its purity and isotopic enrichment .
Chemical Reactions Analysis
Types of Reactions
Robenacoxib-d5 undergoes various chemical reactions, including:
Reduction: Involves the removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in the reactions of robenacoxib-d5 include deuterated solvents, oxidizing agents, reducing agents, and halogens. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to achieve the desired chemical transformations.
Major Products Formed
The major products formed from the reactions of robenacoxib-d5 depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce hydroxylated derivatives, while reduction reactions may yield deuterated analogs with altered pharmacokinetic properties .
Scientific Research Applications
Robenacoxib-d5 has several scientific research applications, including:
Pharmacological Research: Used as a reference standard in pharmacokinetic and pharmacodynamic studies to understand the metabolism and action of robenacoxib in the body.
Analytical Chemistry: Employed in the development and validation of analytical methods, such as HPLC and mass spectrometry, for the quantification of robenacoxib in biological samples.
Biomedical Research: Investigated for its potential therapeutic effects in various animal models of inflammation and pain.
Industrial Applications: Used in the formulation of veterinary drugs and in the quality control of pharmaceutical products
Mechanism of Action
Robenacoxib-d5 exerts its effects by selectively inhibiting the cyclooxygenase-2 (COX-2) enzyme. This inhibition reduces the synthesis of prostaglandins, which are mediators of inflammation and pain. By targeting COX-2, robenacoxib-d5 provides anti-inflammatory and analgesic effects without significantly affecting the COX-1 enzyme, which is important for maintaining gastrointestinal and renal function .
Comparison with Similar Compounds
Similar Compounds
Robenacoxib-d5 is part of the coxib class of NSAIDs, which includes other selective COX-2 inhibitors such as:
- Celecoxib
- Etoricoxib
- Firocoxib
- Meloxicam
Uniqueness
Robenacoxib-d5 is unique due to its high selectivity for the COX-2 enzyme and its isotopic labeling with deuterium. This labeling provides advantages in pharmacokinetic studies, as it allows for the precise tracking of the compound in biological systems. Additionally, robenacoxib-d5 has been shown to have a favorable safety profile in veterinary medicine, making it a valuable tool for managing pain and inflammation in animals .
Properties
Molecular Formula |
C10H12N5O7P |
---|---|
Molecular Weight |
345.21 g/mol |
IUPAC Name |
9-[(4aR,6R)-2,7-dihydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-2-amino-1H-purin-6-one |
InChI |
InChI=1S/C10H12N5O7P/c11-10-13-7-4(8(17)14-10)12-2-15(7)9-5(16)6-3(21-9)1-20-23(18,19)22-6/h2-3,5-6,9,16H,1H2,(H,18,19)(H3,11,13,14,17)/t3-,5?,6?,9-/m1/s1 |
InChI Key |
ZOOGRGPOEVQQDX-VKJDSPIKSA-N |
Isomeric SMILES |
C1[C@@H]2C(C([C@@H](O2)N3C=NC4=C3N=C(NC4=O)N)O)OP(=O)(O1)O |
Canonical SMILES |
C1C2C(C(C(O2)N3C=NC4=C3N=C(NC4=O)N)O)OP(=O)(O1)O |
Origin of Product |
United States |
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